Alprenolol tartrate

Beta-Adrenoceptor Radioligand Binding Ki

Alprenolol tartrate (CAS 21378-88-1) is a non-selective β-adrenergic receptor (β-AR) antagonist that also functions as a 5-HT1A and 5-HT1B receptor antagonist. Pharmacologically classified within the group of beta-blockers possessing intrinsic sympathomimetic activity (ISA), along with oxprenolol and pindolol, alprenolol is distinguished by its partial agonist effect at β-adrenoceptors.

Molecular Formula C19H29NO8
Molecular Weight 399.44
CAS No. 21378-88-1
Cat. No. B605343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlprenolol tartrate
CAS21378-88-1
SynonymsAlprenolol tartrate
Molecular FormulaC19H29NO8
Molecular Weight399.44
Structural Identifiers
SMILESCC(C)NCC(COc1ccccc1CC=C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
InChI1S/C15H23NO2.C4H6O6/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;5-1(3(7)8)2(6)4(9)10/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKeyMADUQKMQKQDWJH-LREBCSMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alprenolol Tartrate (CAS 21378-88-1): A Non-Selective Beta-Blocker with Intrinsic Sympathomimetic Activity for Cardiovascular Research


Alprenolol tartrate (CAS 21378-88-1) is a non-selective β-adrenergic receptor (β-AR) antagonist that also functions as a 5-HT1A and 5-HT1B receptor antagonist [1]. Pharmacologically classified within the group of beta-blockers possessing intrinsic sympathomimetic activity (ISA), along with oxprenolol and pindolol, alprenolol is distinguished by its partial agonist effect at β-adrenoceptors [2]. Developed by AstraZeneca and now available as a generic, it has been historically utilized for treating hypertension, angina pectoris, and acute myocardial infarction, and remains a valuable research tool for studying β-adrenergic and serotonergic systems [1].

Why Alprenolol Tartrate Cannot Be Directly Substituted with Other Non-Selective Beta-Blockers in Critical Assays


Generic substitution among beta-blockers is precluded by significant pharmacological and physicochemical divergence that directly impacts experimental outcomes. Alprenolol's unique profile is defined by its combination of non-selective β-blockade, moderate intrinsic sympathomimetic activity (ISA), and potent membrane-stabilizing activity (MSA) [1]. Unlike propranolol, which lacks ISA, or pindolol, which lacks MSA, alprenolol's mixed properties lead to distinct hemodynamic, electrophysiological, and membrane-fluidizing effects [2]. Furthermore, alprenolol exhibits a high first-pass metabolism and forms active 4-OH metabolites, a pharmacokinetic profile not shared by all in-class compounds, which can dramatically alter its in vivo efficacy compared to beta-blockers with higher bioavailability like pindolol or atenolol [3]. These compound-specific differences underscore the necessity for precise reagent selection to ensure experimental reproducibility and correct interpretation of mechanism-of-action studies.

Quantitative Differentiation of Alprenolol Tartrate: Head-to-Head Evidence Against Key Comparators


Receptor Binding Affinity: Alprenolol vs. Propranolol

In competition binding assays using 125I-CYP, (-)-alprenolol exhibits a Ki value of 2.1 ± 0.4 nM at the wild-type β-adrenoceptor, which is approximately 2-fold lower affinity (i.e., less potent) than (-)-propranolol, which has a Ki of 1.04 ± 0.28 nM [1]. This quantitative difference in receptor affinity is a critical parameter for researchers selecting an antagonist to achieve a specific level of receptor occupancy or to model competitive inhibition.

Beta-Adrenoceptor Radioligand Binding Ki

Hemodynamic Effects on Cardiac Output: Alprenolol vs. Timolol

A 1-year clinical study comparing beta-blockers in hypertensive men revealed a key hemodynamic difference: alprenolol treatment resulted in a smaller decrease in cardiac index compared to timolol, due to an increase in stroke volume. Timolol caused a 26–32% decrease in cardiac index, whereas the reduction with alprenolol was significantly less pronounced (quantified difference not explicitly stated as a percentage for alprenolol, but noted as 'decreased less than heart rate') [1]. This preservation of cardiac output is linked to alprenolol's ISA, which provides partial agonist stimulation to the heart.

Hypertension Hemodynamics Cardiac Index

Membrane-Fluidizing Potency: Alprenolol vs. Other Non-Selective Beta-Blockers

In a biophysical study using 1,2-dipalmitoylphosphatidylcholine liposomes and biomimetic membranes, alprenolol demonstrated a membrane-fluidizing effect intermediate between that of propranolol and oxprenolol. The rank order of potency for fluidizing liposomal membranes was oxprenolol < alprenolol < propranolol [1]. Notably, all selective β1-blockers (atenolol, metoprolol, esmolol) were completely inactive in this assay. This quantitative structure-activity relationship (QSAR) directly correlates membrane activity with non-selective β-blockade and relative hydrophobicity.

Membrane Biophysics Lipid Bilayer Fluorescence Polarization

Chronotropic and Antiarrhythmic Action: Atrial vs. Ventricular Selectivity

In isolated rat cardiac muscle preparations, alprenolol (10^-7 to 10^-6 g/ml) prolonged the refractory period, a key antiarrhythmic mechanism, with a tissue-specific pattern. Alprenolol reduced the maximum driven frequency (MDF) of atrial muscle at 5 × 10^-8 g/ml, while a higher concentration (5 × 10^-7 g/ml) of propranolol was required to affect ventricular MDF [1]. This indicates that alprenolol's antiarrhythmic action is more predominant in the atria compared to the ventricles, whereas propranolol shows the opposite preference. This differentiation is critical for designing tissue-specific electrophysiological studies.

Cardiac Electrophysiology Antiarrhythmic Chronotropy

Differential Heart Rate Reduction: Alprenolol vs. Propranolol at Equipotent Doses

A double-blind, crossover study in 26 subjects with mild hypertension demonstrated that while alprenolol and propranolol produced an almost identical reduction in blood pressure at equipotent β-blocking doses, their effects on heart rate were significantly different. Propranolol reduced heart rate significantly more than alprenolol (quantified difference not provided in abstract, but noted as statistically significant) [1]. This divergence points to a distinct mechanism of action for their antihypertensive effects, likely mediated by alprenolol's ISA counteracting the bradycardic effect of β-blockade.

Hypertension Heart Rate Clinical Pharmacology

Pharmacokinetic Profile: Low Oral Bioavailability and Active Metabolite Formation

Alprenolol, like propranolol, is characterized by a low oral bioavailability due to extensive first-pass hepatic metabolism, in contrast to beta-blockers like pindolol and practolol which are minimally affected by this effect [1]. Crucially, this first-pass metabolism of alprenolol is partly compensated for by the formation of an active metabolite, 4-OH-alprenolol, which itself possesses β-blocking properties [2]. This pharmacokinetic nuance is absent in many other beta-blockers and significantly impacts the interpretation of in vivo study results.

Pharmacokinetics First-Pass Metabolism Bioavailability

Optimal Research Applications for Alprenolol Tartrate Based on Differential Evidence


Investigating ISA-Mediated Hemodynamics in Hypertension Models

Alprenolol is ideal for in vivo hypertension studies where the goal is to dissect the hemodynamic effects of β-blockade from those of partial agonism. As demonstrated by Lund-Johansen and Ohm (1976), alprenolol preserves cardiac output better than timolol due to an increase in stroke volume, a direct consequence of its ISA. This allows researchers to model antihypertensive therapy without the profound cardiac depression seen with non-ISA beta-blockers, and to specifically study the long-term vascular and cardiac adaptations to ISA [4].

Studying Atrial-Specific Electrophysiology and Arrhythmias

Alprenolol's demonstrated potency in prolonging the atrial refractory period and reducing atrial maximum driven frequency (MDF) at low concentrations makes it a superior tool for atrial electrophysiology studies [4]. Researchers investigating atrial fibrillation mechanisms or screening for atrial-selective antiarrhythmic compounds can use alprenolol as a reference standard, as its effects are more pronounced in atrial tissue compared to ventricular tissue, unlike propranolol.

Mechanistic Studies of Beta-Blocker-Membrane Interactions

Given its intermediate membrane-fluidizing potency between propranolol and oxprenolol, and the complete inactivity of β1-selective blockers, alprenolol is a key tool for investigating the biophysical basis of non-selective β-blockade [4]. Researchers can utilize alprenolol in fluorescence polarization assays with biomimetic membranes to explore how drug hydrophobicity and lipid bilayer perturbation correlate with pharmacological activity, a line of inquiry not accessible with cardioselective beta-blockers.

Dissecting β-Blockade from Chronotropic Effects in In Vivo Studies

For experiments where achieving β-blockade without inducing significant bradycardia is critical, alprenolol offers a distinct advantage over propranolol. The clinical finding by Bengtsson (1972) that alprenolol reduces blood pressure similarly to propranolol but with a significantly smaller reduction in heart rate makes it an essential compound for studies aiming to separate the vascular from the cardiac effects of sympathetic blockade [4].

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